2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
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Overview
Description
2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the thietan-3-yl group through cyclization reactions.
- Introduction of the fluoren-9-ylmethoxycarbonylamino group via nucleophilic substitution or coupling reactions.
- Final assembly of the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propionic acid
- 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butyric acid
Uniqueness
The uniqueness of 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(1,1-dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-19(23)18(12-10-28(25,26)11-12)21-20(24)27-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPICECIUZDSOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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